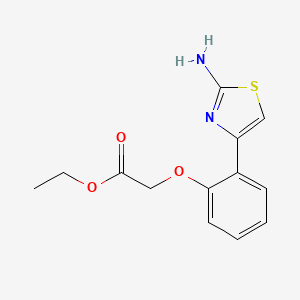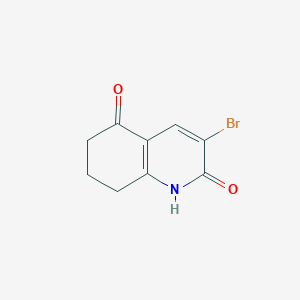
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide
説明
“N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is a crucial building block in many drug candidates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized using a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound . The reaction process was complicated due to the presence of two amine groups in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .
Molecular Structure Analysis
The molecular structure of “N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of N-(3-Amino-4-methylphenyl)benzamide involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters were determined using a continuous flow microreactor system .
Physical And Chemical Properties Analysis
“N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide” has a predicted density of 1.304±0.06 g/cm3 and a predicted boiling point of 444.8±35.0 °C . The melting point and flash point are not available .
科学的研究の応用
Synthesis and Antiproliferative Activity
Compounds structurally related to "N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide" have been synthesized and evaluated for their biological activities. For instance, a compound with significant inhibitory activity against certain cancer cell lines was synthesized through condensation reactions, demonstrating potential applications in antiproliferative research (Lu et al., 2021).
Cytotoxicity Studies
Similar compounds have been synthesized and assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies aim to discover novel anticancer agents, highlighting the importance of structural variations in medicinal chemistry (Hassan et al., 2014).
Crystal Structure and Characterization
The crystal structure of related compounds provides insights into their potential interactions with biological targets. Such studies are crucial for understanding the structure-activity relationships that underlie their biological effects (Özer et al., 2009).
Antioxidant and Anticancer Activity
Derivatives of "N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide" have been explored for their antioxidant and anticancer activities. Some derivatives showed higher antioxidant activity than ascorbic acid, and certain compounds exhibited selective cytotoxicity against cancer cell lines, suggesting their potential in therapeutic applications (Tumosienė et al., 2020).
Synthesis and Neurological Application
The synthesis of compounds related to "N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide" for potential neurological applications, such as in the treatment of Alzheimer's disease, has been reported. These compounds serve as radiolabeled agents for imaging specific enzymes or receptors, demonstrating the versatility of cyclopropane derivatives in biomedicine (Gao et al., 2017).
Electrochromic and Electrofluorescent Applications
Research extends beyond biological applications, as demonstrated by the synthesis of electroactive polyamides with bis(diphenylamino)-fluorene units for potential use in electronic devices. These materials exhibit electrochromic and electrofluorescent dual-switching properties, highlighting the broad utility of cyclopropanecarboxamide derivatives in material science (Sun et al., 2016).
特性
IUPAC Name |
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-5-4-8(6-9(10)12)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJUDLAPVSXXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



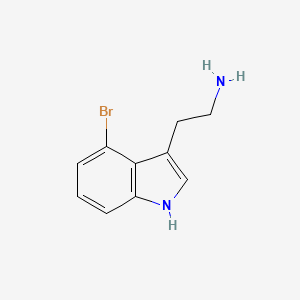
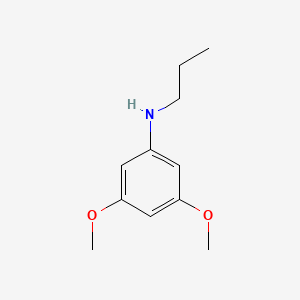

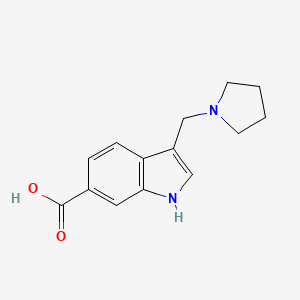
![1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B3080047.png)

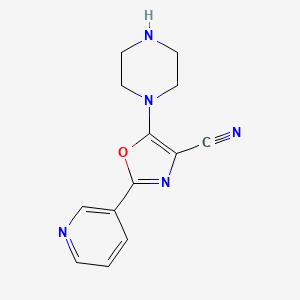
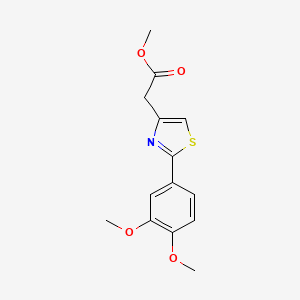

![Methyl 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3080079.png)

![5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3080099.png)
